Unveiling the Intricacies of Anhydrous Cupric Nitrate: A Technical Guide to its Crystal Structure
Unveiling the Intricacies of Anhydrous Cupric Nitrate: A Technical Guide to its Crystal Structure
For Immediate Release
This technical guide offers an in-depth analysis of the crystal structure of anhydrous cupric nitrate (B79036) (Cu(NO₃)₂), a compound of significant interest in various fields of chemical research and materials science. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the crystallographic properties of its two known polymorphs, α-Cu(NO₃)₂ and β-Cu(NO₃)₂, along with meticulous experimental protocols for their synthesis and characterization.
Introduction
Anhydrous copper(II) nitrate is a blue-green crystalline solid that sublimes in a vacuum at 150–200 °C.[1] Unlike its hydrated counterparts, the anhydrous form cannot be obtained by simply heating the hydrated salts, as this leads to decomposition.[1] Instead, its synthesis requires anhydrous conditions, typically involving the reaction of copper metal with dinitrogen tetroxide.[1] The existence of two distinct polymorphs, each with a unique crystal structure and coordination environment for the copper(II) ion, makes it a fascinating subject for crystallographic studies.
Crystal Structure Analysis
The crystal structures of both the α and β polymorphs of anhydrous cupric nitrate have been determined by single-crystal X-ray diffraction.
α-Cupric Nitrate (α-Cu(NO₃)₂)
The α-polymorph of anhydrous cupric nitrate was first reported by Wallwork and Addison. It crystallizes in the orthorhombic space group Pmn2₁. The structure features a single unique copper atom with a [4+1] coordination environment.[1]
β-Cupric Nitrate (β-Cu(NO₃)₂)
The β-polymorph, reported by Troyanov et al., crystallizes in the orthorhombic space group Pbcn. This structure is more complex, with two distinct copper centers. One copper atom exhibits a [4+1] coordination, similar to the α-form, while the other is in a square planar environment.[1][2]
Crystallographic Data
The following tables summarize the key crystallographic data for both polymorphs.
Table 1: Crystallographic Data for α-Cu(NO₃)₂
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| a (Å) | 5.133 |
| b (Å) | 8.358 |
| c (Å) | 11.295 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Table 2: Crystallographic Data for β-Cu(NO₃)₂
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 14.161 |
| b (Å) | 7.516 |
| c (Å) | 12.886 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 12 |
Note: The detailed atomic coordinates, anisotropic displacement parameters, and a comprehensive list of bond lengths and angles are available in the original publications.
Experimental Protocols
Synthesis of Anhydrous Cupric Nitrate
The synthesis of anhydrous Cu(NO₃)₂ is a sensitive procedure that requires the exclusion of water. The established method involves the direct reaction of copper metal with dinitrogen tetroxide (N₂O₄).
Materials:
-
Copper metal (turnings or powder)
-
Dinitrogen tetroxide (N₂O₄)
-
Ethyl acetate (B1210297) (anhydrous)
-
Schlenk line or glove box for inert atmosphere operations
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper metal in anhydrous ethyl acetate.
-
Cool the suspension in a suitable bath (e.g., dry ice/acetone).
-
Slowly condense dinitrogen tetroxide gas into the flask with vigorous stirring. The reaction is exothermic and will produce nitric oxide (NO) gas, which should be vented through a bubbler. The reaction equation is: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO[1]
-
After the reaction is complete (the copper metal has been consumed), the resulting blue solution contains a Cu(NO₃)₂·N₂O₄ adduct.
-
Slowly warm the solution to room temperature and then gently heat to approximately 80-90 °C under vacuum to remove the ethyl acetate and decompose the N₂O₄ adduct.[3]
-
The final product is a blue-green solid of anhydrous Cu(NO₃)₂.
Single-Crystal X-ray Diffraction Analysis
Due to the hygroscopic nature of anhydrous Cu(NO₃)₂, special care must be taken during the preparation and execution of the single-crystal X-ray diffraction experiment.
Procedure:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Rapidly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100-150 K) with a cryostream of nitrogen gas. This flash-freezing helps to protect the crystal from atmospheric moisture and radiation damage.[4][5]
-
Center the crystal in the X-ray beam.[4]
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a suitable data collection strategy.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of anhydrous cupric nitrate.
